DG1

Descripción

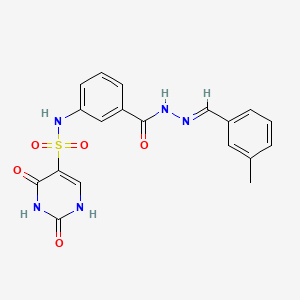

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H17N5O5S |

|---|---|

Peso molecular |

427.4 g/mol |

Nombre IUPAC |

3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C19H17N5O5S/c1-12-4-2-5-13(8-12)10-21-23-17(25)14-6-3-7-15(9-14)24-30(28,29)16-11-20-19(27)22-18(16)26/h2-11,24H,1H3,(H,23,25)(H2,20,22,26,27)/b21-10+ |

Clave InChI |

FFINEEDMYJBAMR-UFFVCSGVSA-N |

SMILES isomérico |

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |

SMILES canónico |

CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |

Origen del producto |

United States |

Foundational & Exploratory

The Linchpin of the Matrix: Alpha-Dystroglycan's Crucial Role in Extracellular Matrix Linkage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-dystroglycan (α-DG), a central component of the Dystrophin-Glycoprotein Complex (DGC), serves as a critical link between the extracellular matrix (ECM) and the intracellular cytoskeleton. This heavily glycosylated protein is indispensable for maintaining the structural integrity of the sarcolemma in muscle fibers and plays vital roles in the nervous system. Its function as a receptor for various ECM proteins, including laminin, agrin, and perlecan, is entirely dependent on extensive and specific O-linked glycosylation. Defects in this glycosylation process lead to a group of muscular dystrophies known as dystroglycanopathies, highlighting the profound importance of the α-DG-ECM connection. This technical guide provides a comprehensive overview of the molecular mechanisms governing α-DG's interaction with the ECM, detailed experimental protocols for studying these interactions, and a summary of the quantitative data that underpins our current understanding.

Introduction

The Dystrophin-Glycoprotein Complex is a multisubunit protein complex that spans the sarcolemma, forming a mechanically stable bridge between the actin cytoskeleton and the surrounding basement membrane.[1] Dystroglycan, encoded by a single gene (DAG1), is post-translationally cleaved into two subunits: the extracellular and highly glycosylated α-DG and the transmembrane β-dystroglycan (β-DG).[2][3] α-DG remains non-covalently associated with β-DG at the cell surface.[4] The intracellular domain of β-DG binds to dystrophin, which in turn anchors to the actin cytoskeleton.[2] The extracellular α-DG subunit is responsible for binding to several key ECM components that contain laminin G (LG) domains.[5] This intricate linkage is fundamental for protecting muscle cells from contraction-induced damage and is also implicated in cell signaling pathways that regulate cell survival.[6][7]

The Molecular Basis of Alpha-Dystroglycan-ECM Interaction

The interaction between α-DG and its ECM ligands is not mediated by the protein core of α-DG itself but rather by specific O-linked glycans attached to its mucin-like domain.[2][4] This domain is rich in serine and threonine residues, providing numerous sites for O-glycosylation.[4]

The Critical Role of O-Mannosylation and Matriglycan

A specific type of O-linked glycosylation, O-mannosylation, is essential for α-DG's ligand-binding activity.[8] The key functional glycan is a heteropolysaccharide termed "matriglycan," which consists of repeating units of [-3-glucuronic acid-β1,3-xylose-α1-]n.[9] The synthesis of matriglycan is a complex process involving multiple glycosyltransferases. Mutations in the genes encoding these enzymes are the underlying cause of dystroglycanopathies, leading to hypoglycosylation of α-DG and a subsequent loss of its ability to bind to ECM proteins.[8][10]

Key Extracellular Matrix Ligands

Alpha-dystroglycan interacts with several crucial ECM proteins in a calcium-dependent manner, primarily through their laminin G (LG) domains.[5][11]

-

Laminin: A major component of the basement membrane, laminin isoforms (e.g., laminin-211 in muscle) are primary ligands for α-DG.[4] The interaction is mediated by the LG domains at the C-terminus of the laminin α-chain.[12]

-

Agrin: A heparan sulfate proteoglycan, agrin is involved in the development and maintenance of the neuromuscular junction.[13] Specific isoforms of agrin bind to α-DG with high affinity.[5][14]

-

Perlecan: Another large heparan sulfate proteoglycan found in basement membranes, perlecan also binds to α-DG via its C-terminal LG domains.[13][15]

Quantitative Analysis of Alpha-Dystroglycan-ECM Interactions

The binding affinities of α-DG for its various ligands have been quantified using several experimental techniques, primarily solid-phase binding assays and surface plasmon resonance. These studies reveal high-affinity interactions, typically in the nanomolar range, which underscores the stability of the α-DG-ECM linkage.

| Ligand | α-DG Source | Method | Dissociation Constant (Kd) | Reference(s) |

| Laminin-1 | Rabbit Skeletal Muscle | Solid-Phase Binding Assay | ~30 nM | [16] |

| Laminin-2 (Merisin) | Rabbit Skeletal Muscle | Solid-Phase Binding Assay | ~20 nM | [16] |

| Laminin α2 G domain (LG1-3) | Recombinant | Solid-Phase Binding Assay | 15-50 nM | [17] |

| Laminin α2 G domain (LG4-5) | Recombinant | Solid-Phase Binding Assay | 15-50 nM | [17] |

| Laminin α1 G domain (LG4-5) | Recombinant | Solid-Phase Binding Assay | ~200 nM | [17] |

| Agrin (non-neural isoform) | Chick Brain | Solid-Phase Radioligand Binding Assay | 4.6 nM | [5][14] |

| Agrin (non-neural isoform) | Chick Lung, Kidney, Skeletal Muscle | Solid-Phase Radioligand Binding Assay | 1.8-2.2 nM | [5][14] |

| Perlecan | Recombinant LG domains | Solid-Phase Binding Assay | Low nanomolar range | [18] |

Signaling Pathways Downstream of Alpha-Dystroglycan-ECM Linkage

Beyond its structural role, the engagement of α-DG with the ECM initiates intracellular signaling cascades that are crucial for cell survival. The disruption of this linkage has been shown to induce apoptosis in muscle cells.[7]

The PI3K/AKT Survival Pathway

A key signaling pathway activated by α-DG-laminin binding is the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway.[4][7] The binding of laminin to α-DG is thought to induce a conformational change in the dystroglycan complex, leading to the activation of PI3K at the inner leaflet of the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.[19][20]

Experimental Protocols

A variety of in vitro and cell-based assays are employed to investigate the interaction between α-DG and its ECM ligands.

Solid-Phase Binding Assay

This assay is used to quantify the binding affinity between α-DG and its ligands.

Protocol:

-

Coating: Coat microtiter wells with a saturating concentration of purified ECM ligand (e.g., laminin-1 at 2 µg/ml in bicarbonate buffer) overnight at 4°C.

-

Blocking: Wash the wells with a suitable buffer (e.g., Laminin Binding Buffer - LBB) and block non-specific binding sites with 3% Bovine Serum Albumin (BSA) in LBB for 1-2 hours at room temperature.

-

Binding: Add varying concentrations of purified or enriched α-DG to the wells and incubate overnight at 4°C to allow binding to reach equilibrium.

-

Washing: Wash the wells extensively to remove unbound α-DG.

-

Detection: Detect bound α-DG using a specific primary antibody against the α-DG core protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: Develop the signal using a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The data can be used to calculate the dissociation constant (Kd).

Laminin Overlay Assay

This is a qualitative method to assess the ability of α-DG to bind laminin after separation by SDS-PAGE.

Protocol:

-

Protein Separation: Separate proteins from cell or tissue lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in a laminin-binding buffer (LBB: 10 mM triethanolamine, 140 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.6).

-

Laminin Incubation: Incubate the membrane with a solution of laminin (e.g., 7.5 nM) in LBB with 3% BSA overnight at 4°C.

-

Washing: Wash the membrane thoroughly with LBB.

-

Detection: Detect bound laminin using a primary anti-laminin antibody, followed by an HRP-conjugated secondary antibody and chemiluminescence detection.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the in vivo or in situ interaction between α-DG and its binding partners within the DGC or with ECM components.

Protocol:

-

Cell Lysis: Lyse cells or tissues in a gentle, non-denaturing buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein-protein interactions.

-

Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for one of the proteins in the putative complex (e.g., anti-β-dystroglycan) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other suspected components of the complex (e.g., anti-α-dystroglycan, anti-dystrophin).

Conclusion

Alpha-dystroglycan's role as a highly glycosylated receptor for the extracellular matrix is fundamental to the health and integrity of skeletal muscle and the nervous system. The intricate interplay between its specific O-mannosyl glycans and the LG domains of its ECM ligands creates a robust yet dynamic linkage that is essential for both structural stability and cell signaling. A thorough understanding of these interactions, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is paramount for elucidating the pathogenesis of dystroglycanopathies and for the development of novel therapeutic strategies aimed at restoring this vital connection. The continued investigation into the regulation of α-DG glycosylation and its downstream signaling pathways will undoubtedly provide further insights into the complex biology of the cell-matrix interface.

References

- 1. Laminin-induced Clustering of Dystroglycan on Embryonic Muscle Cells: Comparison with Agrin-induced Clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Analysis of α-Dystroglycan/LG Domain Binding Modes: Investigating Protein Motifs That Regulate the Affinity of Isolated LG Domains [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of dystroglycan binding to laminin disrupts the PI3K/AKT pathway and survival signaling in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of laminin binding to the LARGE glycans on dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. Sarcospan increases laminin-binding capacity of α-dystroglycan to ameliorate DMD independent of Galgt2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. The multiple affinities of α-dystroglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Agrin is a high-affinity binding protein of dystroglycan in non-muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The relationship between perlecan and dystroglycan and its implication in the formation of the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Analysis of α-Dystroglycan/LG Domain Binding Modes: Investigating Protein Motifs That Regulate the Affinity of Isolated LG Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of phosphatidylinositol 3-kinase (PI3K)/Akt and nuclear factor-kappa B signaling pathways in dystrophin-deficient skeletal muscle in response to mechanical stretch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to Beta-Dystroglycan Transmembrane Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-dystroglycan (β-DG), a central component of the Dystrophin-Glycoprotein Complex (DGC), is a single-pass transmembrane protein that forms a critical link between the extracellular matrix (ECM) and the intracellular cytoskeleton.[1][2] Beyond its structural role in maintaining membrane stability, β-DG functions as a versatile signaling scaffold, orchestrating a multitude of cellular processes including cell adhesion, migration, survival, and gene expression.[3][4] Dysregulation of β-DG signaling is implicated in various pathologies, notably muscular dystrophies and cancer, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the core transmembrane signaling pathways mediated by β-DG, presents quantitative data on key protein-protein interactions, details relevant experimental protocols, and visualizes these complex networks through detailed diagrams.

Core Signaling Pathways of Beta-Dystroglycan

Beta-dystroglycan's short cytoplasmic tail is a hub for the assembly of signaling complexes, translating extracellular cues into intracellular responses. Several key pathways have been elucidated and are detailed below.

The ERK-MAP Kinase Cascade

Beta-dystroglycan acts as a scaffold for components of the Extracellular signal-Regulated Kinase (ERK)-Mitogen-Activated Protein (MAP) Kinase cascade.[5][7] It directly interacts with both MAP Kinase Kinase (MEK) and active ERK, suggesting a role in modulating the activity of this pathway which is crucial for cell proliferation and differentiation.[7][8] Studies have shown that β-DG can sequester MEK at membrane ruffles, potentially inhibiting its activation and downstream signaling to ERK.[7] Conversely, active ERK and β-DG have been co-localized to focal adhesions.[5] This spatial segregation of interactions suggests that β-DG may have distinct regulatory roles on the ERK-MAPK pathway depending on the subcellular location.[7]

Caption: β-DG as a scaffold for the ERK-MAPK pathway.

The PI3K/Akt Survival Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and metabolism, is also modulated by β-dystroglycan.[9][10] The interaction between α-dystroglycan and its ECM ligand, laminin, is crucial for the activation of this pathway.[11] Disruption of this interaction leads to decreased phosphorylation of Akt and its downstream effector, glycogen synthase kinase 3 beta (GSK-3β), ultimately inducing apoptosis.[11] This highlights the importance of the DGC in relaying survival signals from the extracellular environment to the cell's interior.

Caption: β-DG signaling through the PI3K/Akt pathway.

The Grb2-SOS-Ras Pathway

The adaptor protein Growth factor receptor-bound protein 2 (Grb2) directly interacts with the C-terminal proline-rich region of β-dystroglycan.[12] Grb2 is a key component in the Ras signaling pathway, linking receptor tyrosine kinases to Ras activation via the guanine nucleotide exchange factor Son of Sevenless (SOS).[13] The binding of Grb2 to β-dystroglycan provides a mechanism for the DGC to influence Ras-mediated signaling, which governs processes such as cell growth and proliferation.[14]

Caption: β-DG initiates the Grb2-SOS-Ras signaling cascade.

Regulation of Cytoskeleton Dynamics via Rac1 and Cdc42

In fibroblasts, β-dystroglycan is involved in the regulation of actin cytoskeleton dynamics through the activation of small Rho GTPases, particularly Cdc42.[3][4] Upon cell adhesion, β-DG recruits the Rho GTPase protein Dbl to the plasma membrane, which in turn activates Cdc42, leading to the formation of filopodia.[3][4] This pathway is essential for cell migration, morphogenesis, and sensing the microenvironment.

Caption: β-DG-mediated activation of Cdc42 and filopodia formation.

Tyrosine Phosphorylation as a Molecular Switch

Tyrosine phosphorylation of the β-dystroglycan cytoplasmic tail is a key regulatory mechanism that governs its interactions with other proteins.[15][16] The phosphorylation of a tyrosine residue within the PPPY motif in the C-terminus of β-DG disrupts its interaction with dystrophin.[16] This phosphorylation event is mediated by Src family kinases and is dependent on cell adhesion.[7] This dynamic regulation of the β-DG-dystrophin interaction likely plays a crucial role in the remodeling of the cytoskeleton and in initiating signaling cascades.[16]

Caption: Tyrosine phosphorylation of β-DG regulates protein interactions.

Quantitative Data on Protein-Protein Interactions

| Interacting Proteins | Method | Binding Affinity (Kd) | Notes |

| β-Dystroglycan & Grb2 | Surface Plasmon Resonance | ~240 nM | Interaction is with the C-terminal 20 amino acids of β-DG. |

| β-Dystroglycan & Grb2 (N-terminal SH3) | Not specified | ~4-fold higher than C-terminal SH3 | Highlights domain-specific contributions to binding. |

| β-Dystroglycan & Grb2 | Solid-phase binding assay | ~280 nM | Corroborates SPR data. |

| β-Dystroglycan & Grb2 | Fluorescence analysis | ~280 nM | Provides in-solution binding affinity. |

| β-Dystroglycan & Dystrophin | Not specified | Inhibited by 160-400 nM Dystrophin | Dystrophin competes with Grb2 for binding to β-DG. |

Experimental Protocols

The study of β-dystroglycan signaling pathways employs a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions

This protocol is designed to isolate β-dystroglycan and its interacting partners from cell lysates.

Workflow Diagram:

Caption: General workflow for co-immunoprecipitation.

Methodology:

-

Cell Lysis:

-

Culture cells of interest (e.g., C2C12 myoblasts) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Pre-clearing the Lysate:

-

Add 20-30 µL of Protein A/G agarose bead slurry to the clarified lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a specific primary antibody against β-dystroglycan to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (without protease/phosphatase inhibitors for the final washes).

-

-

Elution:

-

Elute the protein complexes from the beads by adding 50 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Alternatively, for native elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

-

-

Analysis:

-

Centrifuge the eluted sample to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting with antibodies against β-dystroglycan (as a positive control) and the suspected interacting proteins.

-

In Vitro Kinase Assay for Src-mediated β-Dystroglycan Phosphorylation

This assay measures the ability of Src kinase to phosphorylate a peptide substrate derived from the cytoplasmic tail of β-dystroglycan.

Methodology:

-

Reaction Setup:

-

Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

-

In a microcentrifuge tube, combine:

-

10 µL of 5X kinase reaction buffer.

-

10 µL of a synthetic peptide corresponding to the C-terminal region of β-dystroglycan containing the tyrosine phosphorylation site (e.g., 1 mg/mL).

-

5-10 ng of active recombinant Src kinase.

-

Distilled water to a final volume of 40 µL.

-

-

-

Initiation of Reaction:

-

Add 10 µL of ATP solution (containing 100 µM "cold" ATP and 1-2 µCi of [γ-³²P]ATP) to initiate the reaction.

-

Incubate at 30°C for 10-30 minutes with gentle agitation.

-

-

Stopping the Reaction and Spotting:

-

Terminate the reaction by adding 20 µL of 40% trichloroacetic acid (TCA).

-

Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

-

Washing and Scintillation Counting:

-

Wash the P81 paper squares 5 times for 5 minutes each in 0.75% phosphoric acid.

-

Perform a final wash with acetone for 3 minutes.

-

Transfer the dried paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Cell Adhesion Assay

This assay quantifies the adhesion of cells to a substrate coated with a β-dystroglycan ligand, such as laminin.

Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 10 µg/mL of laminin-1 in PBS overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

-

Cell Preparation:

-

Grow cells to sub-confluency.

-

Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

Wash the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

-

Adhesion:

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

-

Quantification:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Wash the wells extensively with water and allow them to dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 595 nm using a plate reader.

-

Conclusion and Future Directions

Beta-dystroglycan is a multifaceted signaling hub that plays a pivotal role in connecting the extracellular matrix to the intracellular signaling machinery. Its involvement in crucial pathways such as the ERK-MAPK and PI3K/Akt cascades underscores its importance in regulating fundamental cellular processes. The modulation of its interactions through tyrosine phosphorylation adds a layer of complexity to its regulatory functions. The detailed experimental protocols provided herein offer a toolkit for researchers to further dissect the intricacies of β-dystroglycan signaling.

Future research should focus on elucidating the complete interactome of β-dystroglycan in different cellular contexts and disease states. The development of high-throughput screening assays based on the protocols described could facilitate the discovery of small molecules that modulate β-dystroglycan signaling, offering potential therapeutic avenues for muscular dystrophies and cancer. Furthermore, a deeper understanding of the spatiotemporal regulation of β-dystroglycan signaling will be critical to fully appreciate its role in cellular physiology and pathology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. Frontiers | From adhesion complex to signaling hub: the dual role of dystroglycan [frontiersin.org]

- 4. From adhesion complex to signaling hub: the dual role of dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dystroglycan, a scaffold for the ERK-MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of abnormal dystroglycan expression and matriglycan levels in cancer pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dystroglycan, a scaffold for the ERK–MAP kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Inhibition of dystroglycan binding to laminin disrupts the PI3K/AKT pathway and survival signaling in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Dystroglycan versatility in cell adhesion: a tale of multiple motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The interaction of dystrophin with beta-dystroglycan is regulated by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Dystroglycan 1 (DAG1): A Comprehensive Technical Guide to Gene Structure and Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dystroglycan 1 (DAG1) is a critical component of the dystrophin-glycoprotein complex (DGC), forming a crucial link between the extracellular matrix (ECM) and the intracellular cytoskeleton. This connection is vital for maintaining the structural integrity of muscle and non-muscle tissues. Encoded by the DAG1 gene, dystroglycan undergoes extensive post-translational processing, including proteolytic cleavage and complex glycosylation, to form a heterodimeric receptor complex. Dysregulation of DAG1 expression or function is implicated in various forms of muscular dystrophy, collectively known as dystroglycanopathies, as well as in cancer pathogenesis. This technical guide provides an in-depth overview of the DAG1 gene structure, its protein products, expression patterns, and its role in cellular signaling. Detailed experimental protocols for the analysis of DAG1 are also presented to facilitate further research and therapeutic development.

Gene and Protein Structure

The human DAG1 gene is located on chromosome 3p21.[1][2] The gene structure has been described as having a coding sequence organized into two exons separated by a large intron[1][2]. However, other sources indicate a more complex structure with multiple exons contributing to the full-length transcript[3]. It is understood that alternative splicing can result in multiple transcript variants, although they are thought to encode the same protein[4][5].

The DAG1 gene encodes a single precursor protein of approximately 97 kDa[2]. This precursor undergoes autocatalytic cleavage in the endoplasmic reticulum to yield two non-covalently associated subunits: α-dystroglycan (α-DG) and β-dystroglycan (β-DG)[3][6].

α-Dystroglycan (α-DG)

α-DG is an extracellular peripheral membrane glycoprotein. It is characterized by a central mucin-like domain that is heavily O-glycosylated[3][7]. This extensive glycosylation is crucial for its function, as it mediates the binding to various ECM proteins that possess laminin-G (LG) domains, such as laminin, agrin, perlecan, and neurexins[7][8]. The proper glycosylation of α-DG is essential for its ligand-binding activity, and defects in this process are a common molecular basis for dystroglycanopathies[6].

β-Dystroglycan (β-DG)

β-DG is a single-pass transmembrane protein that anchors the dystroglycan complex to the cell membrane. Its extracellular domain interacts with α-DG, while its intracellular domain binds to dystrophin and other cytoplasmic proteins[2][8]. The cytoplasmic tail of β-DG contains several protein-protein interaction motifs, including a PPxY motif that is crucial for its interaction with dystrophin and signaling adapter proteins like Grb2[7][9].

Table 1: Key Features of the Human DAG1 Gene and Protein

| Feature | Description |

| Gene Symbol | DAG1 |

| Chromosomal Location | 3p21[1][2] |

| Exons | The coding sequence is primarily contained within two main exons, though multiple exons contribute to the full transcript.[1][2][3] |

| Precursor Protein Size | ~97 kDa[2] |

| Subunits | α-dystroglycan (extracellular) and β-dystroglycan (transmembrane)[3] |

| Post-translational Modifications | Autocatalytic cleavage, N- and O-glycosylation[3][10] |

Gene Expression

DAG1 is widely expressed in a vast array of fetal and adult tissues, highlighting its fundamental role in cellular architecture and signaling across different biological systems[1][2].

Tissue-Specific Expression

Northern blot analysis and protein expression data reveal that DAG1 is ubiquitously expressed, with particularly high levels in skeletal muscle, heart, and brain[2][11]. Expression is also prominent in the placenta, lungs, kidneys, and liver[2][12]. In epithelial tissues, dystroglycan is localized to the basement membrane[13].

Table 2: Relative Expression of DAG1 in Various Human Tissues

| Tissue | Relative Expression Level |

| Skeletal Muscle | High[2][11] |

| Heart Muscle | High[2][11] |

| Brain | High[2] |

| Placenta | High[2][11] |

| Lung | Moderate[2][12] |

| Kidney | Moderate[2][12] |

| Liver | Moderate[2][12] |

| Pancreas | Moderate[2] |

Note: Expression levels are qualitative summaries based on available data.

Developmental Expression

The expression of DAG1 is crucial for embryonic development. In mice, a null mutation in Dag1 is embryonic lethal due to defects in the formation of Reichert's membrane, an extra-embryonic basement membrane essential for early development[14][15]. Studies in chick and mouse embryos show dynamic expression patterns of DAG1 during embryogenesis. For instance, a 5.8 kb dystroglycan mRNA transcript is detectable in mouse embryos from day E7 to E17[16]. In chick embryos, DAG1 expression is observed in the epiblast during gastrulation[17]. Furthermore, studies in other model organisms have shown that DAG1 is expressed from the globular stage of embryogenesis onwards[18].

Signaling Pathways

Dystroglycan is not merely a structural protein; it also functions as a signaling hub, transducing signals from the ECM to the cell interior to regulate a variety of cellular processes.

The binding of ligands, such as laminin, to α-DG can trigger intracellular signaling cascades. The cytoplasmic tail of β-DG interacts with various signaling and adapter proteins, including Grb2, which is a key component of the Ras/MAPK pathway[19]. This interaction suggests a role for dystroglycan in regulating cell growth, differentiation, and survival[20]. Furthermore, dystroglycan has been implicated in the regulation of the Hippo pathway effector YAP in cardiomyocytes[20]. In the developing nervous system, dystroglycan is involved in an adhesion signaling axis with β1-integrin and Cas adaptor proteins to regulate the formation of the cortical glial scaffold[21]. Recent evidence also points to the involvement of dystroglycan downstream of the Notch signaling pathway in skin morphogenesis[22].

References

- 1. Human dystroglycan: skeletal muscle cDNA, genomic structure, origin of tissue specific isoforms and chromosomal localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha- and beta-Dystoglycan (DAG1) [dmd.nl]

- 3. researchgate.net [researchgate.net]

- 4. usbio.net [usbio.net]

- 5. DAG1 dystroglycan 1 (dystrophin-associated glycoprotein 1) 156DAG A3a AGRNR DAG MDDGC7 MDDGC9 | Sigma-Aldrich [sigmaaldrich.com]

- 6. The Dystroglycanopathies: The New Disorders of O-Linked Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. genecards.org [genecards.org]

- 11. DAG1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. Tissue expression of DAG1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 13. sinobiological.com [sinobiological.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Dystroglycan is essential for early embryonic development: disruption of Reichert's membrane in Dag1-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Dystroglycan - Wikipedia [en.wikipedia.org]

- 20. Frontiers | From adhesion complex to signaling hub: the dual role of dystroglycan [frontiersin.org]

- 21. An adhesion signaling axis involving Dystroglycan, β1-Integrin, and Cas adaptor proteins regulates the establishment of the cortical glial scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dystroglycan is involved in skin morphogenesis downstream of the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Journey of Dystroglycan: A Technical Guide to Post-Translational Processing

For Immediate Release

[City, State] – [Date] – Dystroglycan (DG), a vital component of the Dystrophin-Glycoprotein Complex (DGC), undergoes a complex series of post-translational modifications critical for its function in maintaining the structural integrity of the cell membrane and mediating cell-matrix interactions. This technical guide provides an in-depth exploration of the post-translational processing of the dystroglycan precursor protein, intended for researchers, scientists, and drug development professionals. The guide details the key proteolytic and glycosylation events, summarizes critical quantitative data, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction to Dystroglycan Processing

Dystroglycan is encoded by a single gene (DAG1) and translated into a precursor protein that is subsequently processed into two mature subunits: the extracellular α-dystroglycan (α-DG) and the transmembrane β-dystroglycan (β-DG).[1][2] These subunits remain non-covalently associated and form a critical link between the extracellular matrix (ECM) and the intracellular cytoskeleton.[1][2] The correct processing of the dystroglycan precursor is paramount; defects in these modifications, particularly in glycosylation, are the underlying cause of a group of congenital muscular dystrophies known as dystroglycanopathies.

Proteolytic Processing of the Dystroglycan Precursor

The journey of the dystroglycan precursor begins with its co-translational insertion into the endoplasmic reticulum (ER), guided by an N-terminal signal peptide. Within the ER and Golgi apparatus, the precursor undergoes a series of crucial proteolytic cleavages.

Primary Cleavage into α-DG and β-DG

The initial and most fundamental processing event is the cleavage of the propeptide into the α-DG and β-DG subunits.[3] This cleavage is thought to be an autocatalytic process occurring within a conserved SEA (Sperm protein, Enterokinase, and Agrin) domain.[2]

Secondary Cleavage Events

Following the primary cleavage, further proteolytic events can occur. The N-terminal domain of α-DG can be cleaved by a furin-like protease after glycosylation is complete.[2][4] Additionally, under certain physiological and pathological conditions, dystroglycan can be targeted by matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, at a site just extracellular to the membrane.[5] This MMP-mediated cleavage is thought to play a role in processes like axon guidance and myelination and may be upregulated in diseases such as muscular dystrophy.[5]

Quantitative Data on Dystroglycan Processing

The following table summarizes the key quantitative data related to the molecular weights of the dystroglycan precursor and its processed forms. The apparent molecular weight of α-dystroglycan can vary significantly depending on the extent of glycosylation.

| Protein Form | Predicted Molecular Weight (Core Peptide) | Apparent Molecular Weight (SDS-PAGE) | Tissue/Cell Type | Citation(s) |

| Dystroglycan Precursor | ~97 kDa | ~160 kDa | Mammalian expression systems | [3][6] |

| α-Dystroglycan | ~74 kDa | 120 kDa (Brain), 156 kDa (Skeletal Muscle) | Brain, Skeletal Muscle | [4][7] |

| β-Dystroglycan | ~23 kDa | 43 kDa | Various | [3][7] |

The Critical Role of Glycosylation

The function of α-dystroglycan as an ECM receptor is entirely dependent on its extensive and complex glycosylation, which primarily occurs within its central mucin-like domain.[4] These glycan chains are responsible for binding to ECM proteins containing laminin-G (LG) domains, such as laminin, agrin, and perlecan.[8]

O-Mannosylation: The Cornerstone of Function

The most critical glycosylation pathway for α-dystroglycan function is O-mannosylation. This process is initiated in the ER by the protein O-mannosyltransferase complex (POMT1 and POMT2).[7][9] A series of glycosyltransferases in the Golgi apparatus then extend the O-mannosyl glycans.[9]

The LARGE Enzyme and Matriglycan Synthesis

A key enzyme in this pathway is the like-acetylglucosaminyltransferase (LARGE). LARGE is a dual-function glycosyltransferase that synthesizes a repeating disaccharide of [-3-xylose-α1,3-glucuronic acid-β1-]n, known as matriglycan, onto a phosphorylated O-mannose on α-DG.[10][11] The length of this matriglycan polymer directly correlates with the binding affinity for ECM ligands.[11] Defects in LARGE and other enzymes involved in this pathway lead to hypoglycosylated α-dystroglycan and are a common cause of dystroglycanopathies.[10][11]

Experimental Protocols for Studying Dystroglycan Processing

The analysis of dystroglycan processing often involves a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis of Dystroglycan

Western blotting is a fundamental technique to assess the molecular weight and relative abundance of the different dystroglycan forms.

5.1.1. Protein Extraction

-

Harvest cells or tissues and wash with ice-cold PBS.

-

Lyse cells or homogenize tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate and determine the protein concentration using a BCA or Bradford assay.

5.1.2. SDS-PAGE and Protein Transfer

-

Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 4-15% Tris-glycine polyacrylamide gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5.1.3. Immunodetection

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for α-dystroglycan (e.g., clone IIH6C4 for glycosylated α-DG) or β-dystroglycan overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunoprecipitation of Dystroglycan

Immunoprecipitation is used to isolate dystroglycan and its interacting partners from a complex protein mixture.

-

Pre-clear 500 µg to 1 mg of protein lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add 1-5 µg of the primary antibody against dystroglycan and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.

-

Analyze the eluted proteins by Western blotting.

Mass Spectrometry Analysis of Dystroglycan

Mass spectrometry is a powerful tool for identifying post-translational modifications, such as glycosylation and cleavage sites, on dystroglycan.

5.3.1. Sample Preparation

-

Isolate dystroglycan via immunoprecipitation or SDS-PAGE and in-gel digestion.

-

Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin overnight at 37°C.

-

For glycoproteomic analysis, enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).

5.3.2. LC-MS/MS Analysis

-

Separate the peptides using reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).

-

Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions are selected for fragmentation.

5.3.3. Data Analysis

-

Search the acquired MS/MS spectra against a protein database to identify the peptide sequences.

-

Use specialized software to identify and characterize post-translational modifications based on mass shifts in the peptide fragments.

Visualizing Dystroglycan Processing

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Post-translational processing pathway of the dystroglycan precursor protein.

References

- 1. Identification of New Dystroglycan Complexes in Skeletal Muscle | PLOS One [journals.plos.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Analysis of Dystrophin-Associated Glycoproteins: Focus on Expression and Glycosylation of Dystroglycan in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biochemical and mass spectrometric profiling of the dystrophin complexome from skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a novel western blot assay to monitor patterns and levels of alpha dystroglycan in skeletal muscle of patients with limb girdle muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of proteolytic cleavage regulation by the extracellular matrix receptor dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Chemical crosslinking analysis of β-dystroglycan in dystrophin-deficient skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of New Dystroglycan Complexes in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of a novel western blot assay to monitor patterns and levels of alpha dystroglycan in skeletal muscle of patients with limb girdle muscular dystrophies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Crucial Role of Dystroglycan 1 Glycosylation in Health and Disease: A Technical Guide

Abstract

Dystroglycan 1 (DAG1), a central component of the dystrophin-glycoprotein complex (DGC), is a ubiquitously expressed cell surface receptor that forms a critical link between the extracellular matrix (ECM) and the intracellular cytoskeleton. The function of its extracellular subunit, α-dystroglycan (α-DG), is exquisitely dependent on extensive and precise post-translational O-glycosylation. This technical guide provides an in-depth exploration of the paramount importance of α-DG glycosylation for its biological functions. We will delve into the molecular intricacies of this process, the severe pathological consequences of its disruption in a class of congenital muscular dystrophies known as dystroglycanopathies, and the experimental methodologies employed to investigate these mechanisms. This document is intended for researchers, scientists, and drug development professionals in the fields of glycobiology, muscle biology, and neurobiology, offering a comprehensive resource to facilitate further research and therapeutic development.

Introduction: Dystroglycan at the Nexus of Cell-Matrix Interaction

The DAG1 gene encodes a single precursor protein that is post-translationally cleaved into two subunits: the extracellular and highly glycosylated α-DG and the transmembrane β-DG.[1] Together, they form a non-covalent complex that acts as a molecular bridge, providing structural stability to the cell membrane, particularly in tissues subjected to mechanical stress like skeletal muscle.[2] The extracellular α-DG subunit is responsible for binding to various ECM proteins containing laminin-G (LG) domains, such as laminin, agrin, and perlecan.[3][4] This interaction is not mediated by the protein core of α-DG itself, but rather by specific O-linked glycans attached to its mucin-like domain.[5][6]

Defects in the glycosylation of α-DG lead to a group of autosomal recessive disorders collectively termed dystroglycanopathies.[4][7] These conditions present with a wide spectrum of clinical severities, ranging from severe congenital muscular dystrophy with brain and eye abnormalities (e.g., Walker-Warburg syndrome, Muscle-Eye-Brain disease, and Fukuyama congenital muscular dystrophy) to milder forms of limb-girdle muscular dystrophy.[3][4] The common pathological hallmark of all dystroglycanopathies is the hypoglycosylation of α-DG, which severely impairs its ability to bind to ECM ligands, ultimately leading to compromised cell-matrix linkage and the resultant disease phenotype.[7][8]

The Glycobiology of α-Dystroglycan: A Symphony of Enzymes

The functional glycosylation of α-DG is a complex, multi-step process occurring in the endoplasmic reticulum and Golgi apparatus, involving a cohort of specific glycosyltransferases. The most critical type of glycosylation for α-DG's ligand-binding activity is O-mannosylation, a rare form of O-glycosylation in mammals.[9][10][11]

The key glycan structure responsible for high-affinity binding to ECM proteins is termed matriglycan , a linear polysaccharide of alternating D-xylose and D-glucuronic acid units.[12][13] The biosynthesis of matriglycan and other essential O-mannosyl glycans is orchestrated by a series of enzymes, and mutations in the genes encoding these enzymes are the genetic basis for the majority of dystroglycanopathies.[3][8]

Key Enzymes in α-Dystroglycan Glycosylation:

-

POMT1 and POMT2 (Protein O-mannosyltransferases 1 and 2): These enzymes work as a complex in the endoplasmic reticulum to initiate O-mannosylation by transferring a mannose residue to serine or threonine residues on the α-DG core protein.[14]

-

POMGnT1 (Protein O-linked mannose N-acetylglucosaminyltransferase 1): Located in the Golgi, this enzyme adds an N-acetylglucosamine (GlcNAc) residue to the O-linked mannose.[10]

-

LARGE1 (Like-acetylglucosaminyltransferase 1): A bifunctional glycosyltransferase with both xylosyltransferase and glucuronyltransferase activity, LARGE1 is responsible for the synthesis of the repeating disaccharide units of matriglycan.[12][15] Overexpression of LARGE1 has been shown to functionally bypass the glycosylation defects in cells from patients with various dystroglycanopathies.[16]

-

Fukutin (FKTN) and Fukutin-Related Protein (FKRP): The precise functions of these proteins are still under investigation, but they are known to be essential for the proper glycosylation of α-DG. Mutations in FKTN and FKRP are responsible for Fukuyama congenital muscular dystrophy and limb-girdle muscular dystrophy type 2I, respectively.[8]

The intricate and sequential action of these enzymes is paramount for the generation of a fully functional, ligand-binding α-DG.

Quantitative Insights into Dystroglycan-Ligand Interactions

The glycosylation state of α-dystroglycan profoundly impacts its binding affinity for extracellular matrix ligands. While extensive research has established this qualitative relationship, quantitative data underscores the critical nature of these glycan modifications.

| Parameter | Glycosylated α-Dystroglycan | Hypoglycosylated/Deglycosylated α-Dystroglycan | Reference |

| Dissociation Constant (Kd) for Laminin | Low nanomolar range | Markedly reduced affinity (specific values vary with the extent of hypoglycosylation) | [3][11] |

| Laminin Binding Inhibition (IC50) | N-acetylneuraminic acid: ~7 mM; Heparin: ~14 µM | Not applicable | [9] |

| Laminin Binding in FCMD model mice | Normal levels | ~50% of normal | [17] |

Table 1: Quantitative data on the impact of glycosylation on α-dystroglycan's interaction with laminin.

Experimental Protocols for Studying Dystroglycan Glycosylation

A variety of experimental techniques are employed to assess the glycosylation status of α-dystroglycan and its functional consequences.

Western Blot Analysis of α-Dystroglycan Glycosylation

This is a fundamental technique to visualize the size and glycosylation state of α-DG.

Protocol:

-

Protein Extraction:

-

Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature 20-50 µg of total protein by boiling in Laemmli sample buffer.

-

Separate proteins on a 3-15% gradient SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with the primary antibody. A key antibody is the mouse monoclonal IIH6 , which specifically recognizes the functionally glycosylated epitope on α-DG.[18] A typical starting dilution is 1:100 to 1:1000. To assess the core protein, an antibody against the C-terminus of α-DG can be used.[13]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

Laminin Overlay Assay

This assay directly assesses the ability of α-DG to bind its major ligand, laminin.

Protocol:

-

Perform protein extraction, SDS-PAGE, and transfer to a PVDF membrane as described for Western blotting.

-

Block the membrane with 5% non-fat dry milk in laminin-binding buffer (LBB: 10 mM triethanolamine, 140 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.6) for 1 hour at room temperature.[17]

-

Incubate the membrane with 1-10 nM laminin (e.g., from Engelbreth-Holm-Swarm sarcoma) in LBB with 3% BSA overnight at 4°C.[17]

-

Wash the membrane extensively with LBB.

-

Incubate with a primary antibody against laminin (e.g., rabbit anti-laminin) for 2 hours at room temperature.

-

Wash the membrane with LBB.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate.

Solid-Phase Binding Assay

This method provides a quantitative measure of the interaction between α-DG and laminin.

Protocol:

-

Coat a 96-well microtiter plate with purified laminin (e.g., 1-10 µg/ml in PBS) overnight at 4°C.[9]

-

Wash the wells with PBS and block with 3% BSA in LBB for 2 hours at room temperature.[3]

-

Prepare serial dilutions of purified or recombinant α-DG in LBB with 1% BSA.

-

Add the α-DG solutions to the wells and incubate for 2 hours at room temperature.

-

Wash the wells extensively with LBB.

-

Add a primary antibody against α-DG (e.g., IIH6 or a core α-DG antibody) and incubate for 1 hour at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the wells and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The binding affinity (Kd) can be calculated from the resulting saturation binding curve.

Cell Adhesion Assay

This functional assay measures the ability of cells to adhere to a laminin-coated substrate, which is dependent on functional α-DG.

Protocol:

-

Coat a 96-well plate with laminin (e.g., 5-10 µg/ml in PBS) for at least 1 hour at 37°C.[4][10]

-

Wash the wells with PBS and block with 1% BSA in serum-free medium for 30 minutes at 37°C.[4]

-

Harvest cultured cells (e.g., myoblasts) and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/ml.

-

Add 100 µl of the cell suspension to each well and incubate at 37°C for 30-60 minutes.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 10 minutes.[4]

-

Wash the wells with water and allow them to dry.

-

Solubilize the crystal violet with 10% acetic acid or 1% SDS and measure the absorbance at 590 nm.[4]

Dystroglycan Glycosylation and Cellular Signaling

Beyond its structural role, the dystroglycan complex functions as a signaling hub, transducing signals from the ECM to the cell interior to regulate processes such as cell survival, proliferation, and differentiation.[4][19][20] The proper glycosylation of α-DG is a prerequisite for the initiation of these signaling cascades.

The PI3K/AKT Survival Pathway

The binding of laminin to glycosylated α-DG is crucial for the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a key regulator of cell survival and apoptosis.[10][12] Disruption of the α-DG-laminin interaction leads to decreased phosphorylation and activation of AKT, which in turn can lead to increased apoptosis.[10][12]

The Hippo Signaling Pathway

Recent evidence has implicated dystroglycan in the regulation of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[7] Dystroglycan can interact with components of the Hippo pathway, such as the transcriptional co-activator Yap/Yki, suggesting a role for cell-matrix adhesion in modulating this pathway.[1][7]

Experimental Workflow: From Patient Biopsy to Diagnosis

The diagnosis of dystroglycanopathies relies on a combination of clinical evaluation, muscle imaging, and laboratory tests, with the analysis of α-DG glycosylation being a key component.

Conclusion and Future Directions

The glycosylation of dystroglycan 1 is not merely a decorative modification but a fundamental requirement for its function as a critical cell-matrix receptor. The profound consequences of its disruption, as seen in the dystroglycanopathies, highlight the importance of understanding the intricate molecular machinery that governs this process. The experimental protocols and signaling pathways outlined in this guide provide a framework for researchers to further investigate the pathophysiology of these devastating disorders and to explore novel therapeutic strategies.

Future research should focus on elucidating the precise functions of all the enzymes involved in the glycosylation pathway, identifying potential therapeutic targets to restore or bypass glycosylation defects, and developing more sensitive and quantitative methods for assessing α-DG glycosylation as biomarkers for disease progression and therapeutic response. The overexpression of LARGE1, for instance, has shown promise in preclinical models and warrants further investigation as a potential therapeutic avenue.[16] A deeper understanding of the signaling roles of dystroglycan will also open new doors for interventions aimed at mitigating the downstream cellular consequences of impaired cell-matrix adhesion. Through continued research, the scientific community can hope to translate our growing knowledge of dystroglycan glycosylation into tangible benefits for patients affected by these debilitating diseases.

References

- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 2. Hippo Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Structural basis of laminin binding to the LARGE glycans on dystroglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docs.abcam.com [docs.abcam.com]

- 6. graphmatik.io [graphmatik.io]

- 7. researchgate.net [researchgate.net]

- 8. corning.com [corning.com]

- 9. Enhanced laminin binding by α-dystroglycan after enzymatic deglycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laminin Coating Protocol for Cell Culture [sigmaaldrich.com]

- 11. Frontiers | Analysis of α-Dystroglycan/LG Domain Binding Modes: Investigating Protein Motifs That Regulate the Affinity of Isolated LG Domains [frontiersin.org]

- 12. Inhibition of dystroglycan binding to laminin disrupts the PI3K/AKT pathway and survival signaling in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Rabbit Monoclonal Antibodies for Detection of Alpha-Dystroglycan in Normal and Dystrophic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Development of Rabbit Monoclonal Antibodies for Detection of Alpha-Dystroglycan in Normal and Dystrophic Tissue | PLOS One [journals.plos.org]

- 16. Identification of α-Dystroglycan Binding Sequences in the Laminin α2 Chain LG4-5 Module - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Residual laminin-binding activity and enhanced dystroglycan glycosylation by LARGE in novel model mice to dystroglycanopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. up.lublin.pl [up.lublin.pl]

- 20. jackwestin.com [jackwestin.com]

A Technical Guide to the Role of Diacylglycerol Kinase Gamma (DGKγ) in Neuronal Development and Synaptic Function

Abstract

Diacylglycerol Kinase Gamma (DGKγ or DG1), a key enzyme in lipid signaling, plays a pivotal role in the central nervous system. By phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA), DGKγ acts as a critical node, terminating DAG-mediated signaling while initiating PA-downstream pathways.[1] This function is integral to multiple facets of neurobiology. This technical guide synthesizes current research on DGKγ, detailing its involvement in the proliferation and migration of neural stem cells, dendritic development, and the regulation of synaptic plasticity, particularly cerebellar long-term depression (LTD).[2][3] We present quantitative data from key studies, outline detailed experimental protocols for investigating DGKγ function, and provide visual diagrams of its core signaling pathways and associated experimental workflows.

Introduction to Diacylglycerol Kinase Gamma (DGKγ)

The Diacylglycerol Kinase (DGK) family consists of ten isozymes in mammals, each with distinct structures, enzymatic properties, and tissue distribution patterns.[2][3] Most DGK isozymes are abundantly expressed in the brain, suggesting unique and vital roles in neuronal function.[1][4] DGKγ is a Type I DGK, characterized by two EF-hand motifs and a C-terminal sterile alpha motif (SAM) domain.

DGKγ is highly expressed throughout the postnatal developmental period in various brain regions, including the cerebral cortex, hippocampal formation, and cerebellum.[2][5] Within the cerebellum, it is particularly abundant in Purkinje cells.[3] Its expression pattern, which coincides with periods of active dendritic growth and synaptogenesis, points to its significance in shaping the developing nervous system.[5] The enzyme's primary function is to convert the second messenger DAG into PA, thereby regulating the balance between these two potent lipid signaling molecules and influencing the activity of their downstream effectors, such as Protein Kinase C (PKC) and the mammalian target of rapamycin (mTOR).[2][4]

Role of DGKγ in Neuronal Development

DGKγ is a crucial regulator of early neuronal development, particularly in the formation of the neural tube and the subsequent migration and proliferation of neural stem cells (NSCs).

-

Neural Stem Cell Proliferation and Migration: Studies have shown that DGKγ facilitates NSC proliferation and migration, which are fundamental processes for the development of the neural tube.[2] Downregulation of DGKγ expression or inhibition of its kinase activity has been observed to inhibit these processes in vitro.[2] The mechanism for migration is linked to the DAG/PKCδ signaling pathway.[2]

-

Dendritic Development: DGKγ is essential for the proper dendritic arborization of cerebellar Purkinje cells.[3] This function is tightly linked to its regulation of PKCγ, a PKC isoform also abundantly expressed in these neurons.[3] The delayed expression of DGKγ in Purkinje cells aligns with the period of their dendritic growth, suggesting a direct role in shaping neuronal morphology.[5] Loss of DGKγ function leads to significant impairments in the dendritic development of these cells.[3][6]

Role of DGKγ in Synapse Function

DGKγ is a key modulator of synaptic plasticity, the activity-dependent modification of synaptic strength that underlies learning and memory.[7] Its role is particularly well-documented in the cerebellum.

-

Regulation of Cerebellar Long-Term Depression (LTD): DGKγ is a critical regulator of LTD at the parallel fiber-Purkinje cell synapse in the cerebellum.[2][3] LTD at this synapse is crucial for motor learning and coordination. The absence of DGKγ leads to impaired LTD, a phenotype linked to the aberrant, sustained activation of PKCγ due to increased basal levels of its activator, DAG.[3]

-

Motor Coordination: By regulating cerebellar LTD and Purkinje cell morphology, DGKγ plays an essential role in motor coordination.[6] Mice lacking DGKγ exhibit significant motor dyscoordination.[3] This phenotype underscores the importance of tightly regulated DAG/PA signaling by DGKγ for proper cerebellar function.

-

Interaction with PKCγ: The function of DGKγ in both dendritic development and LTD is mediated through its close relationship with PKCγ. DGKγ directly interacts with and is phosphorylated by PKCγ, which enhances its lipid kinase activity.[3][8] This forms a crucial negative feedback loop: PKCγ activation leads to DGKγ activation, which in turn reduces the DAG levels that activate PKCγ.[9]

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative findings from studies on DGKγ knockout (KO) mice, providing a clear comparison against wild-type (WT) controls.

Table 1: Phenotypes of DGKγ Knockout (KO) Mice

| Phenotype Category | Parameter Measured | Wild-Type (WT) Mice | DGKγ KO Mice | Key Finding | Reference |

|---|---|---|---|---|---|

| Motor Coordination | Latency to fall (Rotarod test) | Baseline performance | Significantly shorter latency | Impaired motor coordination and learning. | [3] |

| Cerebellar Synapses | Long-Term Depression (LTD) | Normal LTD induction | Impaired LTD induction | DGKγ is essential for cerebellar LTD. | [3] |

| Purkinje Cell Morphology | Total Dendritic Length | Normalized to 100% | Significantly reduced | Impaired dendritic development. | [3] |

| Purkinje Cell Morphology | Number of Dendritic Branches | Normalized to 100% | Significantly reduced | Reduced dendritic complexity. | [3] |

| Biochemistry | PKCγ Activity (Cerebellum) | Basal level | Upregulated | Loss of DGKγ leads to aberrant PKCγ activation. |[3] |

Signaling Pathways & Experimental Workflows

Visualizations of key DGKγ-mediated signaling pathways and a representative experimental workflow are provided below using the DOT language.

Caption: DGKγ signaling in Purkinje cells.

Caption: DGKγ role in NSC migration.

Caption: Workflow for DGKγ KO mouse analysis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DGKγ are provided below.

Protocol 1: Diacylglycerol Kinase Activity Assay (In Vitro)

This protocol is adapted from methods measuring the incorporation of radiolabeled phosphate into DAG.[10]

-

Principle: This assay quantifies the enzymatic activity of DGK by measuring the rate of conversion of DAG to [³²P]-labeled PA in the presence of [γ-³²P]ATP. The radiolabeled lipid product is then extracted and quantified using thin-layer chromatography (TLC) and autoradiography or scintillation counting.

-

Key Reagents & Equipment:

-

Purified or immunoprecipitated DGKγ enzyme

-

[γ-³²P]ATP

-

DAG substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

Lipid vesicles or detergent micelles (e.g., Triton X-100) for substrate presentation[10]

-

Kinase assay buffer (e.g., 50 mM MOPS pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

Lipid extraction solvents (Chloroform:Methanol:HCl)

-

TLC plates (silica gel) and developing chamber

-

Phosphorimager or scintillation counter

-

-

Methodology:

-

Substrate Preparation: Prepare DAG substrate by incorporating it into detergent micelles or liposomes to ensure it is accessible to the enzyme.[10]

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the DAG substrate preparation, and the DGKγ enzyme sample.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Terminate Reaction: Stop the reaction by adding an acidic chloroform/methanol mixture (e.g., Chloroform:Methanol:HCl, 100:200:2 v/v/v).

-

Lipid Extraction: Perform a Bligh-Dyer extraction to separate the lipid phase (containing [³²P]PA) from the aqueous phase (containing unreacted [γ-³²P]ATP).

-

Analysis: Spot the extracted lipid phase onto a TLC plate and separate the lipids using a suitable solvent system (e.g., Chloroform:Methanol:Acetic Acid:Water).

-

Quantification: Dry the TLC plate and expose it to a phosphor screen or scrape the spots corresponding to PA for scintillation counting to quantify the amount of [³²P]PA produced.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for DGKγ Interaction Partners

This protocol outlines the procedure to validate the interaction between DGKγ and a putative binding partner, such as PKCγ, from brain tissue lysates.[11][12]

-

Principle: Co-IP is used to isolate a protein of interest (the "bait," e.g., DGKγ) from a cell or tissue lysate using a specific antibody. If other proteins ("prey," e.g., PKCγ) are bound to the bait, they will be precipitated as part of a complex and can be detected by Western blotting.[11]

-

Key Reagents & Equipment:

-

Cerebellar tissue lysate

-

Co-IP Lysis/Wash Buffer (non-denaturing, e.g., Tris-buffered saline with 0.5% NP-40 and protease/phosphatase inhibitors)

-

Primary antibody specific to DGKγ

-

Protein A/G-conjugated magnetic beads or agarose resin

-

Primary antibody specific to the putative interacting protein (e.g., PKCγ) for detection

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

-

-

Methodology:

-

Lysate Preparation: Homogenize fresh or frozen cerebellar tissue in ice-cold Co-IP lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to minimize non-specific binding to the beads and antibody. Centrifuge and collect the pre-cleared supernatant.

-

Immunoprecipitation: Add the primary anti-DGKγ antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a primary antibody against the suspected interactor (PKCγ). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.

-

Conclusion and Future Directions

Diacylglycerol Kinase Gamma has emerged as a critical regulator of neuronal development and synaptic function. Its enzymatic activity is essential for maintaining the delicate balance of DAG and PA signaling, which in turn governs NSC migration, dendritic maturation of Purkinje cells, and cerebellar LTD.[2] The pronounced motor coordination deficits in DGKγ KO mice highlight its indispensable role in the cerebellum.[3]

Future research should aim to:

-

Identify Isoform-Specific Inhibitors/Activators: Developing pharmacological tools that can specifically target DGKγ will be crucial for dissecting its function with greater temporal and spatial resolution and for exploring its therapeutic potential in neurological disorders like ataxia or certain neurodevelopmental conditions.

-

Explore Roles in Other Brain Regions: While the cerebellar function of DGKγ is well-studied, its high expression in the hippocampus and cortex suggests important roles in other forms of synaptic plasticity, learning, and memory that remain to be fully elucidated.[4][5]

-

Delineate PA-Mediated Downstream Signaling: The consequences of PA production by DGKγ in neurons are not fully understood. Investigating how DGKγ-generated PA influences downstream effectors like mTOR or other lipid-binding proteins will provide a more complete picture of its signaling network.[2]

References

- 1. Diacylglycerol kinase β in neurons: functional implications at the synapse and in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol kinase γ facilitates the proliferation and migration of neural stem cells in the developing neural tube: DGKγ facilitates NSC migration via the DAG/PKCδ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DGKγ Knock-Out Mice Show Impairments in Cerebellar Motor Coordination, LTD, and the Dendritic Development of Purkinje Cells through the Activation of PKCγ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol kinase as a possible therapeutic target for neuronal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunocytochemical localization of a neuron-specific diacylglycerol kinase beta and gamma in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacylglycerol Kinases in the Coordination of Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dgkg diacylglycerol kinase, gamma [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Diacylglycerol Kinases in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 12. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

Abstract: The interaction between a virus and its cellular receptor is a critical determinant of viral tropism and pathogenesis. For Old World arenaviruses, such as the highly pathogenic Lassa virus (LASV), and clade C New World arenaviruses, the cellular protein Dystroglycan 1 (DAG1) serves as a primary receptor.[1][2] This technical guide provides an in-depth examination of the DAG1-arenavirus interaction, synthesizing data on the molecular basis of binding, quantitative analyses, and key experimental methodologies. It is intended for researchers, scientists, and drug development professionals working to understand arenavirus entry and develop novel therapeutic interventions.

The Dystroglycan Complex: Structure and Function

Dystroglycan is a ubiquitously expressed, highly conserved cell surface receptor that forms a critical link between the extracellular matrix (ECM) and the intracellular actin cytoskeleton.[3][4] Encoded by a single gene, the DAG1 protein undergoes post-translational cleavage to form two distinct subunits: the extracellular α-dystroglycan (α-DG) and the transmembrane β-dystroglycan (β-DG).[3][4]

-

α-Dystroglycan (α-DG): A peripheral membrane protein that is heavily glycosylated. Its central mucin-like domain is rich in O-linked glycans, which are essential for its interactions with both ECM proteins (like laminin, agrin, and perlecan) and arenavirus glycoproteins.[4][5]

-

β-Dystroglycan (β-DG): A transmembrane protein that anchors the complex to the cell membrane. Its intracellular domain binds to dystrophin (in muscle) or utrophin, connecting the complex to the cytoskeleton.[4]

This linkage is crucial for maintaining cell membrane integrity and mediating signal transduction.[3] The functional glycosylation of α-DG, particularly the addition of specific sugar moieties by the glycosyltransferase LARGE, is indispensable for its receptor function for both ECM ligands and arenaviruses.[5][6]

Molecular Interaction with Arenaviruses

Arenavirus entry is mediated by the viral glycoprotein complex (GPC), which is cleaved into three components: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[3][5] The GP1 subunit is responsible for engaging the host cell receptor.[3][6]

For Old World and clade C New World arenaviruses, the GP1 subunit specifically binds to the LARGE-modified O-mannosyl glycans on the mucin-like domain of α-DG.[5][7] This interaction is a key determinant for viral entry. Viruses that exhibit high-affinity binding to α-DG can effectively compete with natural ECM ligands like laminin.[3][8] This competition may disrupt normal cell-matrix interactions, contributing to viral pathogenesis.[3] Upon binding, the virus is internalized via a macropinocytosis-like pathway that is independent of clathrin and dynamin, eventually being delivered to late endosomes where low pH triggers GP2-mediated membrane fusion.[9][10][11]

Quantitative Analysis of Virus-Receptor Binding